2-Chloro-6-fluorobenzaldehyde serves as an intermediate in the laboratory synthesis of various halogenated heterocyclic compounds. These compounds contain a ring structure incorporating at least one non-carbon atom, along with halogen substituents (such as chlorine or fluorine).
One research article describes the use of 2-chloro-6-fluorobenzaldehyde in the synthesis of novel halogenated benzoxazole derivatives. These derivatives possess potential antibacterial activity, according to the study's findings [].
2-Chloro-6-fluorobenzaldehyde has the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. It appears as a white to yellow crystalline solid with a melting point ranging from 32 to 35 °C and a boiling point of approximately 92 °C at reduced pressure (10 mmHg) . This compound features both chlorine and fluorine substituents on the benzene ring, making it a halogenated benzaldehyde derivative. Its structure contributes to its reactivity and potential applications in various fields.
2-chloro-6-fluorobenzaldehyde itself is not widely studied for its biological activity. However, the halogenated heterocyclic compounds it serves as a precursor for can possess various biological properties depending on the specific structure. These properties could include antimicrobial activity, enzyme inhibition, or potential for use in medicinal chemistry [].
These reactions highlight its versatility as an intermediate in organic synthesis.
Several methods exist for synthesizing 2-chloro-6-fluorobenzaldehyde:
These methods demonstrate the compound's accessibility for synthetic chemists.
The primary applications of 2-chloro-6-fluorobenzaldehyde include:
Additionally, it has been employed in synthesizing novel copolymers for advanced materials .
The interaction studies related to 2-chloro-6-fluorobenzaldehyde focus on its reactivity with biological systems and other chemicals. While specific interaction studies are sparse, its derivatives' roles in medicinal chemistry suggest potential interactions with biological targets in pharmacology. The compound is noted to be toxic to aquatic organisms, indicating environmental considerations during its use .
Several compounds share structural similarities with 2-chloro-6-fluorobenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chlorobenzaldehyde | C₇H₅ClO | Lacks fluorine; simpler structure |
| 6-Fluorobenzaldehyde | C₇H₅FO | Lacks chlorine; different halogen substitution |
| 4-Chloro-3-fluorobenzaldehyde | C₇H₄ClF | Different positioning of halogens |
| 3-Chloro-4-fluorobenzaldehyde | C₇H₄ClF | Different substitution pattern |
The unique combination of chlorine and fluorine at specific positions on the benzene ring distinguishes 2-chloro-6-fluorobenzaldehyde from these similar compounds, contributing to its unique reactivity and applications.
Irritant